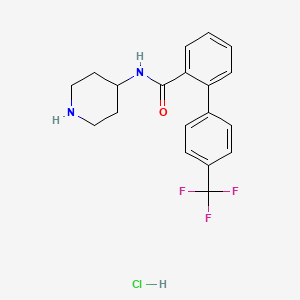

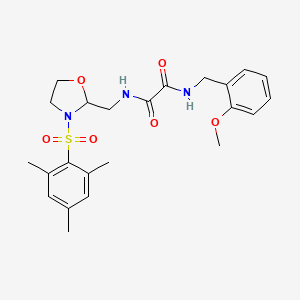

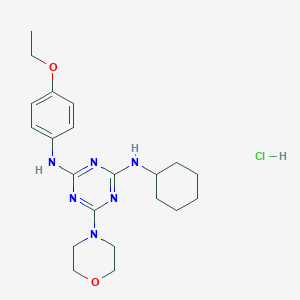

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride, also known as TCB-2, is a chemical compound that belongs to the family of phenylethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. TCB-2 has been used in scientific research to investigate the role of the serotonin system in various physiological and pathological processes.

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride and its analogues, similar to Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property is utilized in fluorescent DNA staining, facilitating the analysis of chromosomes and nuclear DNA content values in plant cell biology. Moreover, these compounds have potential applications as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antitubercular Activity

Modifications of structures similar to this compound have shown significant antitubercular activity. For instance, derivatives evaluated against M. tuberculosis and non-tuberculous mycobacteria have demonstrated efficacy comparable to standard treatments, indicating their value in designing new anti-TB compounds (Asif, 2014).

Pharmacokinetic and Pharmacodynamic Analysis

Compounds like Bilastine, which shares structural similarities with the discussed compound, have been studied for their pharmacokinetic and pharmacodynamic properties. These studies aim to understand better the compounds' behavior in biological systems, including their absorption, distribution, metabolism, and excretion, as well as their mechanism of action at the molecular level. Such research is crucial for developing new medications that are more effective and have fewer side effects (Sharma et al., 2021).

Receptor Binding Affinity and Selectivity

Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute key pharmacophoric groups in antipsychotic agents. Research into the effects of arylalkyl substituents on the potency and selectivity of binding affinity at D(2)-like receptors has highlighted the complex interplay between molecular structure and pharmacological activity. These studies contribute to the understanding of how modifications in the chemical structure can enhance therapeutic potential and reduce side effects (Sikazwe et al., 2009).

Nanofiltration and Water Treatment

Recent advances in nanofiltration membranes, particularly those utilizing piperazine-based polyamide layers, have shown significant improvements in separation performance. Such membranes are critical for environmental applications, including water softening, purification, and wastewater treatment. The exploration of novel materials and structures in membrane technology is pivotal for addressing global water scarcity and pollution challenges (Shao et al., 2022).

Propriétés

IUPAC Name |

N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O.ClH/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15;/h1-8,15,23H,9-12H2,(H,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWMCSRFLHRURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)

![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/no-structure.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)